molecular formula C9H14O2 B2745688 2-Oxaspiro[3.5]nonane-7-carbaldehyde CAS No. 1824054-35-4

2-Oxaspiro[3.5]nonane-7-carbaldehyde

Cat. No.: B2745688
CAS No.: 1824054-35-4
M. Wt: 154.209
InChI Key: WKWIPEBABZZMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[3.5]nonane-7-carbaldehyde is a spirocyclic compound featuring a nine-membered ring system with an oxygen atom in the oxetane ring (position 2) and a carbaldehyde (-CHO) group at position 7. The spiro[3.5]nonane scaffold consists of two fused rings: a 3-membered oxetane and a 5-membered hydrocarbon ring. The carbaldehyde group introduces electrophilic reactivity, making this compound valuable in synthetic organic chemistry, particularly in condensation or nucleophilic addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.5]nonane-7-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation of the corresponding alcohol or alkene intermediate can introduce the aldehyde functionality .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and oxidation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.5]nonane-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxaspiro[3.5]nonane-7-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.5]nonane-7-carbaldehyde involves its interaction with molecular targets through its aldehyde group and spirocyclic structure. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Oxaspiro[3.5]nonane-7-carbaldehyde and related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) CAS Number Key Properties/Applications
This compound C₉H₁₄O₂ 154.21 Aldehyde (-CHO) Not explicitly provided Electrophilic reactivity; synthetic intermediate
2-Oxaspiro[3.5]nonane-7-carboxylic acid C₉H₁₄O₃ 170.21 Carboxylic acid (-COOH) 1416323-16-4 High polarity; peptide coupling
2-Oxaspiro[3.5]nonane-7-methanamine C₉H₁₇NO 155.24 Amine (-NH₂) 1256667-38-5 Basic; forms salts (e.g., HCl) for drug intermediates
7-Azaspiro[3.5]nonan-2-one C₈H₁₃NO 139.20 Ketone (-CO-) 1365570-36-0 Rigid scaffold for medicinal chemistry
2-{2-Oxaspiro[3.5]nonan-7-yl}acetic acid C₁₀H₁₆O₃ 184.23 Carboxylic acid (-COOH) 2167709-61-5 Conjugation applications; molecular weight >180 g/mol

Commercial Availability and Pricing

  • 2-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS 1416323-16-4) is available from 11+ suppliers, with pricing influenced by purity (≥98%) and scale .
  • tert-Butyl-protected analogs (e.g., tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, CAS 203662-66-2) are sold at ~$206/100mg for research use .
  • 2-Oxaspiro[3.5]nonane-7-methanol (CAS 1256546-76-5) is priced at $99/250mg, highlighting the cost variability of functionalized spiro compounds .

Drug Discovery Building Blocks

Spirocyclic compounds like this compound are critical in medicinal chemistry due to their constrained geometries, which improve target binding and metabolic stability. For example:

  • 7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride (CAS 2304951-87-7) is a nitrile-containing analog used in protease inhibitor design .
  • Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8) serves as a precursor for kinase inhibitors .

Biological Activity

2-Oxaspiro[3.5]nonane-7-carbaldehyde is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several organic reactions, including cyclization of appropriate precursors. The common methods include:

  • Cyclization : Reacting diols with aldehydes or ketones under controlled conditions.
  • Oxidation and Reduction : Modifying functional groups to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory properties : Studies suggest its potential in modulating inflammatory pathways, particularly through the inhibition of cytokines like IL-17 and IL-23, which are implicated in autoimmune diseases .
  • Antimicrobial effects : Preliminary investigations have shown that this compound may inhibit the growth of certain pathogens, suggesting its utility in medicinal chemistry .

The biological effects of this compound are thought to be mediated through its interactions with specific biomolecules:

  • Binding to Receptors : It may interact with nuclear receptors involved in immune responses, influencing the expression of genes related to inflammation .
  • Influencing Cytokine Production : The compound appears to affect the signaling pathways that regulate cytokine production in T cells, particularly Th17 cells, which play a crucial role in inflammatory responses .

Case Studies

  • Study on Inflammatory Response :
    • Researchers investigated the effect of this compound on naive CD4+ T cells. The results indicated a significant reduction in IL-17 production when treated with this compound, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its application in developing new antimicrobial agents .

Data Tables

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of IL-17 and IL-23 signaling
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

2-oxaspiro[3.5]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h5,8H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWIPEBABZZMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.